molecular formula C11H14ClN B1678469 Pargyline hydrochloride CAS No. 306-07-0

Pargyline hydrochloride

Cat. No. B1678469
CAS RN: 306-07-0
M. Wt: 195.69 g/mol
InChI Key: BCXCABRDBBWWGY-UHFFFAOYSA-N
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Description

Pargyline hydrochloride is an irreversible selective monoamine oxidase (MAO)-B inhibitor drug . It was brought to market in the US and the UK by Abbott in 1963 as an antihypertensive drug branded "Eutonyl" .


Synthesis Analysis

Propargylamines, a class of compounds to which Pargyline belongs, are synthesized via A3 and KA2 coupling reactions . An efficient and straightforward strategy for the synthesis of tetrasubstituted imidazoles from propargyl amines, sulfonyl azides, and terminal alkynes has been described .


Molecular Structure Analysis

The molecular formula of Pargyline hydrochloride is C11H13N.HCl . The molecular weight is 195.69 .


Chemical Reactions Analysis

Pargyline functions by inhibiting the metabolism of catecholamines and tyramine within presynaptic nerve terminals . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .


Physical And Chemical Properties Analysis

Pargyline hydrochloride is a small molecule . The average molecular weight is 159.2276, and the monoisotopic molecular weight is 159.104799421 . The chemical formula is C11H13N .

Scientific Research Applications

1. Evaluation of Drug Effects in Ambulatory Patients

Pargyline hydrochloride, a monoamine oxidase inhibitor, has been studied for its efficacy in reducing symptoms of depression compared to a placebo. This research was focused on evaluating the differential effects of drugs on ambulatory patients, exemplified by testing pargyline hydrochloride ((Jacobs & Pillard, 1965)).

2. Treatment of Hypertension and Mental Depression

Studies have shown pargyline hydrochloride's potential in treating hypertension and mental depression, especially in elderly patients. This research highlights its role as an effective agent in managing these conditions ((Stern, 1963)).

3. Antihypertensive Properties

The antihypertensive properties of pargyline hydrochloride have been a significant area of research. Studies have compared its efficacy with other treatments, emphasizing its role as a potent antihypertensive agent ((Torosdag et al., 1963); (Bryant et al., 1961)).

4. Application in Glaucoma Treatment

Research has explored the use of pargyline hydrochloride drops in reducing intraocular tension in glaucoma patients, demonstrating its potential in ophthalmic applications ((Mehra, Roy, & Singh, 1974)).

5. Influence on Human Fetal Development

Studies have investigated the impact of pargyline hydrochloride on pregnancy, particularly its interaction with mono-amine oxidase in amniotic fluid and potential effects on fetal development ((Koren, 1965)).

6. Hypoglycemic Effects

Pargyline hydrochloride's influence on blood sugar levels has been a subject of study, with observations suggesting its potential hypoglycemic effects ((Rangle, 1965)).

7. Neuropharmacology: Impact on Catecholamine Metabolism

Research has examined pargyline hydrochloride's role in altering catecholamine metabolism in rats, offering insights intoits potential neuropharmacological applications and interactions with other substances like harmaline ((Fuller & Hemrick-Luecke, 1981)).

8. Cardiac Research: Hydroxyl Free Radical Generation

Pargyline has been studied for its impact on hydroxyl free radical (.OH) generation in the heart. This research provides insights into the effects of pargyline on cardiac health, particularly in the context of norepinephrine auto-oxidation and free radical formation ((Obata & Yamanaka, 1997)).

properties

IUPAC Name

N-benzyl-N-methylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-3-9-12(2)10-11-7-5-4-6-8-11;/h1,4-8H,9-10H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXCABRDBBWWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044647
Record name Pargyline hydrochloride
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Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pargyline hydrochloride

CAS RN

306-07-0
Record name Pargyline hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pargyline hydrochloride [USAN:USP]
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Record name Pargyline hydrochloride
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Record name Pargyline hydrochloride
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Record name Pargyline hydrochloride
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Record name Pargyline hydrochloride
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Record name PARGYLINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,300
Citations
A Hempel, N Camerman, A Camerman… - … Section E: Structure …, 2005 - scripts.iucr.org
… The structure of the asymmetric unit of pargyline hydrochloride, showing 50% probability displacement ellipsoids. H atoms are drawn as small circles of arbitrary radii. Hydrogen bonds …
Number of citations: 4 scripts.iucr.org
JC Hutchison, WB Kinlaw, B Kravitz - Angiology, 1965 - journals.sagepub.com
… In this report we will attempt to answer with our findings in 38 patients treated in the Out-Patient Department of the Abington Memorial Hospital with pargyline hydrochloride alone and in …
Number of citations: 3 journals.sagepub.com
RF Maronde, LJ Haywood, D Feinstein, C Sobel - JAMA, 1963 - jamanetwork.com
A new monoamine oxidase inhibitor, pargyline hydrochloride, given by mouth, produced a significant drop in the group averages of blood pressure of 29 hypertensive patients. The …
Number of citations: 20 jamanetwork.com
AI Sutnick, JW Fewell, JH Esbenshade… - Clinical Pharmacology …, 1964 - Wiley Online Library
… Effect of pargyline hydrochloride on systolic and diastolic … oxidase inhibitor (pargyline hydrochloride) in hypertension, … The monoamine oxidase inhibitor, pargyline hydrochloride, …
Number of citations: 3 ascpt.onlinelibrary.wiley.com
A Hempel, N Camerman, A Camerman… - … Section E: Structure …, 2005 - scripts.iucr.org
… Crystals of the monoclinic form of pargyline hydrochloride were obtained from a chloroform–benzene–butanone mixture (1:1:0.1) subjected to slow evaporation at 278 K. Crystals …
Number of citations: 2 scripts.iucr.org
JM Bryant, S Torosdag, N Schvartz, L Fletcher, H Fertig… - JAMA, 1961 - jamanetwork.com
… with pargyline hydrochloride for 2 to 9 weeks. At the outset of the study a few patients were … The difficulty encountered in determining the optimal dose for pargyline hydrochloride is …
Number of citations: 27 jamanetwork.com
IM Vigran - JAMA, 1964 - jamanetwork.com
… Recently, the introduction of a new drug, pargyline hydrochloride (Eutonyl), with powerful MAO inhibiting properties and antihypertensive effects, has been used as a therapeutic agent …
Number of citations: 57 jamanetwork.com
FS Glazener, WA Morgan, JM Simpson, PK Johnson - JAMA, 1964 - jamanetwork.com
… This is a report of a severe, paradoxical hypertensive crisis occurring in a patient taking the antihypertensive MAO inhibitor, pargyline hydrochloride, apparently precipitated by the …
Number of citations: 20 jamanetwork.com
Z Koren, Y Pfeifer, FG Sulman - Reproduction, 1966 - rep.bioscientifica.com
Injection of a single dose of 50 to 100 mg of the monoamine oxidase ( mao ) inhibitor pargyline HCl (Eutonyl-Abbott) in 20 ml normal saline into the amniotic sac, produced spontaneous …
Number of citations: 33 rep.bioscientifica.com
D Lipkin, T Kushnick - JAMA, 1967 - jamanetwork.com
PARGYLINE HYDROCHLORIDE (Eutonyl) is a nonhydrazine monamine oxidase inhibitor (MAOI) with a pharmacological property of lowering blood pressures. While exerting its …
Number of citations: 9 jamanetwork.com

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